Zeatin riboside Zeatin riboside 9-ribosyl-trans-zeatin is a 9-ribosylzeatin having trans-zeatin as the nucleobase. It has a role as a plant metabolite and a cytokinin. It is a nucleoside analogue and a 9-ribosylzeatin. It is functionally related to an adenosine.
Zeatin riboside is a natural product found in Zea mays, Plasmodiophora brassicae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 28542-78-1
VCID: VC11996053
InChI: InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1
SMILES: CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Molecular Formula: C15H21N5O5
Molecular Weight: 351.36 g/mol

Zeatin riboside

CAS No.: 28542-78-1

Cat. No.: VC11996053

Molecular Formula: C15H21N5O5

Molecular Weight: 351.36 g/mol

* For research use only. Not for human or veterinary use.

Zeatin riboside - 28542-78-1

Specification

CAS No. 28542-78-1
Molecular Formula C15H21N5O5
Molecular Weight 351.36 g/mol
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1
Standard InChI Key GOSWTRUMMSCNCW-HNNGNKQASA-N
Isomeric SMILES C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO
SMILES CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Canonical SMILES CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Introduction

Chemical Identity and Biosynthetic Origins of Zeatin Riboside

Zeatin riboside (C₁₅H₂₁N₅O₅) is a ribosylated derivative of zeatin, a cytokinin first isolated from immature Zea mays kernels . The compound exists in two stereoisomeric forms: cis-zeatin riboside and the biologically active trans-zeatin riboside . Its structure comprises an adenine moiety linked to a hydroxylated isopentenyl side chain via an N⁶ bond, with a ribose sugar attached to the purine ring .

In plants, zeatin riboside functions as both a hormone and a long-distance signaling molecule. It is synthesized through the enzymatic modification of zeatin by cytokinin-specific ribosyltransferases . While abundant in coconut milk and developing seeds, its concentration varies significantly across plant tissues, with reported levels ranging from 0.1 to 50 µM depending on developmental stage and environmental conditions .

Mechanisms of Action in Plant Systems

Cytokinin Receptor Activation

trans-Zeatin riboside binds Arabidopsis histidine kinase 3 (AHK3) with nanomolar affinity (Kd = 1.3 nM), triggering a phosphorelay cascade that regulates gene expression through type-B response regulators . This interaction modulates critical physiological processes:

ProcessEffect of Zeatin RibosideConcentration Range
Shoot organogenesisInduces adventitious bud formation0.5–2.0 mg/L
Chloroplast developmentEnhances chlorophyll biosynthesis0.1–1.0 µM
Senescence delayMaintains leaf protein content10–100 nM

Applications in Plant Tissue Culture

A landmark study on eggplant (Solanum melongena) demonstrated zeatin riboside's superior organogenic potential compared to traditional cytokinins . Using cotyledon explants under 16-hour photoperiods, the optimal medium containing 2 mg/L zeatin riboside and 0 mg/L IAA produced 9–11 shoots per explant . Notably, 25–50% of regenerated plants exhibited spontaneous tetraploidy without antimitotic treatment, suggesting a novel mechanism for polyploid induction .

Immunomodulatory Effects in Mammalian Systems

Adenosine A₂A Receptor Agonism

Zeatin riboside's structural similarity to adenosine enables cross-kingdom signaling through mammalian adenosine A₂A receptors (A₂AR) . In activated T lymphocytes, zeatin riboside treatment:

  • Induces cAMP production (EC₅₀ = 15–30 µM)

  • Inhibits cytokine production in CD4⁺ and CD8⁺ T cells (Table 1)

  • Reduces activation marker expression (CD25 by 52.7%, CD69 by 19.0%, CD40L by 29.1%)

Table 1: Zeatin Riboside-Mediated Cytokine Inhibition in T Lymphocytes

CytokineCD4⁺ EC₅₀ (µM)CD8⁺ EC₅₀ (µM)Max Inhibition (%)
IFN-γ20.4 ± 10.2949.88 ± 24.278–82
IL-281.72 ± 32.4438.84 ± 28.5965–70
TNF-α24.84 ± 4.5798.78 ± 19.1973–75

In Vivo Immunosuppression

Intraperitoneal administration of zeatin riboside (50 mg/kg) reduced thioglycollate-induced peritoneal leukocytosis by 62% in murine models . This effect was completely reversed by co-administration of the A₂AR antagonist ZM241385 (10 µM), confirming receptor specificity .

Agricultural Applications and Biotechnological Innovations

Enhanced Regeneration Protocols

The universal eggplant regeneration protocol developed by Gisbert et al. demonstrates zeatin riboside's commercial potential:

ParameterOptimal ConditionEfficiency Gain vs. BAP
Explant TypeCotyledon3.2× higher shoots
Photoperiod16h light/8h dark1.8× regeneration rate
Rooting Success1 mg/L IBA92% acclimatization

Pathogen Resistance

Field trials in Nicotiana benthamiana showed zeatin riboside pretreatment (10 µM) increased resistance to Pseudomonas syringae by inducing:

  • 5.7-fold increase in scopoletin production

  • 3.2-fold increase in capsidiol levels

  • 78% reduction in lesion size compared to controls

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator